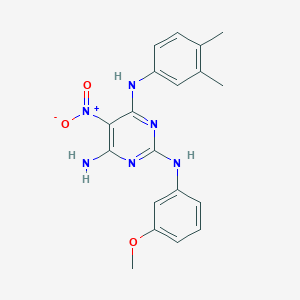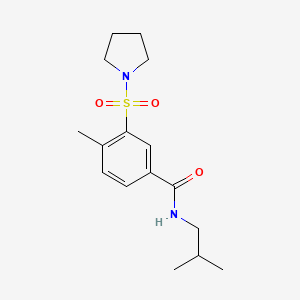
N~4~-(3,4-dimethylphenyl)-N~2~-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3,4-DIMÉTHYLPHÉNYL)-N2-(3-MÉTHOXYPHÉNYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE est un composé organique complexe appartenant à la classe des dérivés de la pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N4-(3,4-DIMÉTHYLPHÉNYL)-N2-(3-MÉTHOXYPHÉNYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la condensation de la 3,4-diméthylphénylamine avec la 3-méthoxyphénylamine en présence d'un catalyseur approprié, suivie de réactions de nitration et de cyclisation pour former le cycle pyrimidine. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter les réactions .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la chromatographie, peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N4-(3,4-DIMÉTHYLPHÉNYL)-N2-(3-MÉTHOXYPHÉNYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés avec des groupes fonctionnels modifiés.
Substitution : Les groupes méthoxy et diméthylphényle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme le borohydrure de sodium pour les réactions de réduction et des agents oxydants comme le permanganate de potassium pour les réactions d'oxydation. Les réactions se produisent généralement à des températures contrôlées et peuvent nécessiter l'utilisation d'atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la réduction du groupe nitro peut produire des dérivés aminés, tandis que les réactions de substitution peuvent produire une variété de composés pyrimidiniques substitués.
Applications De Recherche Scientifique
N4-(3,4-DIMÉTHYLPHÉNYL)-N2-(3-MÉTHOXYPHÉNYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : La structure unique du composé lui permet d'interagir avec des molécules biologiques, le rendant utile dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N4-(3,4-DIMÉTHYLPHÉNYL)-N2-(3-MÉTHOXYPHÉNYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs des enzymes, inhibant leur activité, ou interagir avec les récepteurs pour moduler leurs voies de signalisation. La présence de plusieurs groupes fonctionnels permet des interactions diverses avec les molécules biologiques, contribuant à ses effets thérapeutiques potentiels .
Mécanisme D'action
The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N2-(3-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diméthoxyphénéthylamine : Un composé avec des groupes méthoxy et phényle similaires mais une structure et des propriétés globales différentes.
2-Méthoxyphényl isocyanate : Partage le groupe méthoxyphényle mais diffère par sa fonctionnalité isocyanate.
Unicité
N4-(3,4-DIMÉTHYLPHÉNYL)-N2-(3-MÉTHOXYPHÉNYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE est unique en raison de sa combinaison de groupes nitro, méthoxy et diméthylphényle, qui confèrent un ensemble distinct de propriétés chimiques et d'applications potentielles. Sa capacité à subir diverses réactions chimiques et à interagir avec des molécules biologiques la distingue d'autres composés similaires.
Propriétés
Formule moléculaire |
C19H20N6O3 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
4-N-(3,4-dimethylphenyl)-2-N-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O3/c1-11-7-8-14(9-12(11)2)21-18-16(25(26)27)17(20)23-19(24-18)22-13-5-4-6-15(10-13)28-3/h4-10H,1-3H3,(H4,20,21,22,23,24) |
Clé InChI |
AGEZPLMSYNHVPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12479005.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12479022.png)

![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)



![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)
